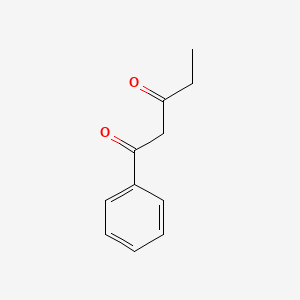

1-Phenylpentane-1,3-dione

描述

Keto-Enol Tautomerism in β-Diketone Systems

1-Phenylpentane-1,3-dione, as a β-dicarbonyl compound, exhibits keto-enol tautomerism, a process where the molecule exists as an equilibrium mixture of a keto and an enol form. libretexts.orgresearchgate.net The enol form is characterized by the presence of a hydroxyl group adjacent to a carbon-carbon double bond, while the keto form contains two carbonyl groups. libretexts.org The equilibrium between these two forms is influenced by various factors, including the solvent and the nature of substituents on the diketone backbone. researchgate.netresearchgate.net In many β-diketones, the enol tautomer is significantly stabilized and can be the predominant form. libretexts.orgresearchgate.net

This stabilization in the enol form arises from two primary effects: the formation of a stable six-membered ring through intramolecular hydrogen bonding between the enolic hydroxyl group and the adjacent carbonyl oxygen, and the conjugation of the C=C double bond with the remaining carbonyl group. libretexts.orgechemi.com For asymmetrical ketones, more than one enol tautomer may be possible. libretexts.org In the case of this compound, the enol form where the double bond is conjugated with the phenyl group is expected to be more stable due to extended π-delocalization. echemi.comstackexchange.com

The tautomeric equilibrium of this compound can be influenced by the surrounding medium. In non-polar solvents like chloroform (B151607), the enol form is generally favored. researchgate.net Conversely, polar aprotic solvents such as DMSO can favor the keto form. researchgate.net This solvent-dependent equilibrium is a common characteristic of β-diketones.

In the solid state, the structure of related azo-coupling products derived from similar β-enaminones has been studied, revealing a preference for a specific tautomeric form. For instance, azo-coupling products of enaminones from 4,4-dimethyl-1-phenylpentane-1,3-dione (B88441) exist almost exclusively in the (E)-3-phenylamino-2-(4-subst. phenyldiazenyl)cyclopent-2-en-1-ones form in both chloroform solution and the solid phase, featuring an intramolecular hydrogen bond. researchgate.net

Substituents on the β-diketone skeleton can significantly alter the position of the tautomeric equilibrium. researchgate.netorgchemres.org Electron-withdrawing groups, such as a trifluoromethyl group, tend to weaken the intramolecular hydrogen bond in the enol form. In contrast, electron-donating and bulky groups, like a phenyl or t-butyl group, can strengthen this bond and increase the proportion of the enol tautomer. orgchemres.orgresearchgate.net The steric hindrance introduced by bulky groups can also shift the equilibrium towards the keto tautomer in some cases. researchgate.net For this compound, the presence of the phenyl group is a key factor influencing its tautomeric behavior. orgchemres.org

Spectroscopic Elucidation of Molecular Structure

Spectroscopic techniques are indispensable for identifying and characterizing the different tautomers of this compound.

¹H NMR spectroscopy is a powerful tool for distinguishing between the keto and enol forms. In the enol tautomer of this compound, a characteristic signal for the enolic proton appears at a very low field, typically around δ 16.12 ppm, due to the strong intramolecular hydrogen bond. rsc.org The vinylic proton of the enol form gives a signal around δ 6.18 ppm. rsc.org The signals for the phenyl and ethyl groups will also be present in the spectrum. The keto form, if present, would show a signal for the methylene (B1212753) protons (–CH₂–) between the two carbonyl groups at a different chemical shift, and the absence or presence of this signal can indicate the predominant tautomer. beilstein-journals.org

¹³C NMR spectroscopy provides further evidence for the tautomeric composition. The enol form of this compound shows characteristic signals for the carbonyl carbons and the carbons of the C=C double bond. For example, in CDCl₃, the enol form exhibits signals at approximately δ 183.1 and 198.0 ppm for the carbonyl carbons and δ 95.4 ppm for the vinylic carbon. rsc.org The presence of two distinct sets of signals for the carbonyl and other carbons can confirm the existence of a tautomeric mixture. researchgate.net

¹⁵N NMR spectroscopy, while less common, can be employed in studies of nitrogen-containing derivatives of β-diketones, such as enaminones, to investigate their tautomeric and isomeric structures. researchgate.net

Table 1: ¹H NMR Data for the Enol Form of this compound in CDCl₃ rsc.org

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 16.12 | br | 1H | Enolic OH |

| 7.85 – 7.91 | m | 2H | Aromatic CH |

| 7.51 | t, J = 7.5 Hz | 1H | Aromatic CH |

| 7.41 – 7.48 | m | 2H | Aromatic CH |

| 6.18 | s | 1H | Vinylic CH |

| 2.47 | q, J = 7.5 Hz | 2H | CH₂ |

| 1.22 | t, J = 7.5 Hz | 3H | CH₃ |

Table 2: ¹³C NMR Data for the Enol Form of this compound in CDCl₃ rsc.org

| Chemical Shift (δ, ppm) | Assignment |

| 198.0 | C=O |

| 183.1 | C=O |

| 135.1 | Aromatic C |

| 132.1 | Aromatic CH |

| 128.7 | Aromatic CH |

| 126.9 | Aromatic CH |

| 95.4 | Vinylic CH |

| 32.4 | CH₂ |

| 9.7 | CH₃ |

IR spectroscopy is useful for identifying the functional groups present in this compound and thus distinguishing between the keto and enol forms. Carbonyl (C=O) stretching vibrations are particularly informative. libretexts.org In the diketo form, one would expect to see characteristic C=O stretching bands in the region of 1700-1740 cm⁻¹. amazonaws.com The enol form, however, will show a broad O-H stretching band due to the intramolecularly hydrogen-bonded hydroxyl group, typically in the range of 2500-3200 cm⁻¹. It will also exhibit a C=O stretching band, often at a lower frequency (around 1600 cm⁻¹) due to conjugation with the C=C bond, and a C=C stretching vibration. amazonaws.com The presence or absence of a strong, broad O-H band can be a clear indicator of the predominant tautomer.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-phenylpentane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-2-10(12)8-11(13)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKXMBTKMOVMBPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10201460 | |

| Record name | Propionyl acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5331-64-6 | |

| Record name | 1-Phenyl-1,3-pentanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5331-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionyl acetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005331646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1, 1-phenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2310 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propionyl acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylpentane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.848 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPIONYL ACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMW81O2630 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Phenylpentane 1,3 Dione and Its Analogues

Classical Organic Synthesis Approaches

Classical methods for synthesizing 1,3-diketones have been foundational in organic chemistry and continue to be refined and adapted.

Condensation Reactions: Claisen Condensation and Variants

The Claisen condensation is a cornerstone reaction for the formation of carbon-carbon bonds and is one of the most frequently utilized methods for the synthesis of 1,3-diketones. beilstein-journals.orgnih.gov This reaction typically involves the C-acylation of a ketone's α-position, which can exist as a metal enolate, enamine, or silyl (B83357) ether, with an acylating agent. beilstein-journals.org The classical approach involves the condensation of ketones and esters under basic conditions. nih.gov

Reaction of Aromatic Ketones with Diketones

A common strategy for synthesizing 1,3-diketones involves the reaction between aromatic ketones and diketones, often under acidic or basic conditions. For instance, 1-phenylpentane-1,3-dione can be synthesized from the reaction of acetophenone (B1666503) derivatives with diketones. A specific example is the crossed-Claisen condensation of acetophenone with esters of phthalic acid, which is conducted in tetrahydrofuran (B95107) (THF) with sodium methoxide (B1231860) as the base. scispace.com

Furthermore, a straightforward and convenient method for preparing 1,3-diketones from carboxylic acids and aromatic ketones utilizes a trifluoroacetic anhydride (B1165640) (TFAA)/triflic acid (TfOH) system. beilstein-journals.orgnih.gov This method has been successfully applied to the acylation of various alkyl aryl ketones, including acetophenones, with alkanoic acids to yield the corresponding β-diketones in moderate to good yields. beilstein-journals.orgnih.gov

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

| 1-Indanone | Acetic acid | TFAA/TfOH/CH2Cl2 | 2-Acetyl-1-indanone | - | beilstein-journals.org |

| Acetophenones | Alkanoic acids | TFAA/TfOH/CH2Cl2 | β-Diketones | 37-86% | nih.gov |

| Acetophenone | Esters of phthalic acid | NaOMe/THF | Bis-(1,3-diketones) | - | scispace.com |

Use of α,β-Unsaturated Ketones

The synthesis of 1,3-diketones can also be achieved starting from α,β-unsaturated ketones. One such method involves the rhodium-catalyzed reductive α-acylation of enones. nih.govorganic-chemistry.org In this reaction, α,β-unsaturated ketones are treated with acid chlorides and diethylzinc (B1219324) (Et2Zn) in the presence of a rhodium catalyst, such as RhCl(PPh3)3, to produce 1,3-diketones. nih.govorganic-chemistry.org This process is highly chemoselective for acylation at the α-position of the enone. nih.govorganic-chemistry.org The reaction proceeds under mild conditions in THF and accommodates a variety of enones and acid chlorides, providing moderate to good yields. organic-chemistry.org The mechanism is thought to involve the generation of a rhodium hydride species from diethylzinc, which reduces the enone to a rhodium enolate. This enolate then undergoes oxidative addition with the acid chloride followed by reductive elimination to yield the α-acylated product. organic-chemistry.org

Another approach involves the preparation of α-alkenyl-β-diketones from β,γ-unsaturated ketones and acid chlorides. nih.gov The reaction is facilitated by magnesium bromide etherate and an appropriate base in dichloromethane. nih.gov

Condensation with Esters in Presence of Strong Bases

A prevalent method for synthesizing 1,3-diketones is the Claisen condensation of a ketone with an ester in the presence of a strong base. evitachem.com For example, 4,4-dimethyl-1-phenylpentane-1,3-dione (B88441) (benzoylpivaloylmethane) and its pyridine (B92270) analogues are synthesized via a Claisen condensation between the corresponding methyl ester (e.g., methyl benzoate (B1203000) or pyridinecarboxylic acid methyl esters) and a ketone (e.g., pinacolone) using a strong base like sodium hydride (NaH). researchgate.net Similarly, the acylation of meta-substituted acetophenones with esters in the presence of lithium bis(trimethylsilyl)amide (LiHMDS) yields 1,3-diketone analogues. researchgate.net

A "soft enolization" approach provides a milder alternative to traditional methods that use strong bases. This technique involves treating ketones with acylating agents in the presence of magnesium bromide etherate (MgBr2·OEt2) and a hindered base like diisopropylethylamine (i-Pr2NEt). organic-chemistry.orgacs.org This method avoids issues such as competing O-acylation and bis-acylation that can occur under strongly basic conditions. organic-chemistry.org N-acylbenzotriazoles and O-pentafluorophenyl (O-Pfp) esters have been found to be particularly effective acylating agents in this system, providing high yields. organic-chemistry.org

Reactions with Phosphorus Halides

Chemical synthesis of this compound and its analogues can involve reactions with phosphorus halides. One method describes the use of phenyl phosphonic dichloride under reflux conditions in the presence of a base like triethylamine.

Gold(I)-Catalyzed Hydration of α-Alkynyl Ketones

A modern and efficient method for the synthesis of 1,3-diketones is the gold(I)-catalyzed regioselective hydration of ynones (α-alkynyl ketones). researchgate.netresearchgate.net This approach offers a facile route to a variety of 1,3-diketones, including this compound. chemicalbook.com The reaction typically employs a simple catalytic system, such as (triphenylphosphine)gold(I) chloride (PPh3AuCl) and a silver salt co-catalyst like silver trifluoromethanesulfonate (B1224126) (AgOTf), at room temperature. researchgate.netresearchgate.net The reaction is compatible with a wide range of substrates and can be scaled up to the gram scale. researchgate.netresearchgate.net

For the synthesis of this compound, 1-phenyl-1-pentyn-3-one is treated with PPh3AuCl and AgOTf in methanol (B129727) with the addition of water. chemicalbook.com The reaction proceeds at 25°C and provides a high yield of the desired product. chemicalbook.com This gold-catalyzed hydration is highly regioselective, leading to the formation of the 1,3-diketone as the major product. nih.gov

| Substrate | Catalyst System | Conditions | Product | Yield | Reference |

| 1-Phenyl-1-pentyn-3-one | PPh3AuCl, AgOTf, H2O | Methanol, 25°C, 12 h | This compound | 96% | chemicalbook.com |

| Various ynones | PPh3AuCl (2.5 mol%), AgOTf (3 mol%) | Open flask, room temperature | 1,3-Diketones | up to quantitative | researchgate.net |

| Alkynones (R1=Ph, R2=n-Bu) | PPh3AuCl (5.0 mol%), AgOTf (6 mol%), H2O | Methanol | 1,3-Diketone | 98% | nih.gov |

Rhodium-Catalyzed Reductive α-Acylation of α,β-Unsaturated Ketones

A notable method for the synthesis of substituted 1,3-diketones is the rhodium-catalyzed reductive α-acylation of α,β-unsaturated ketones. organic-chemistry.orgnih.gov This approach utilizes a rhodium catalyst, such as Wilkinson's catalyst (RhCl(PPh₃)₃), in the presence of a reducing agent like diethylzinc (Et₂Zn), to react an enone with an acid chloride. organic-chemistry.orgnih.gov The reaction proceeds via the formation of a rhodium enolate, which then undergoes acylation to yield the desired 1,3-diketone. organic-chemistry.org This method is highly chemoselective, specifically targeting the α-position of the enone for acylation. organic-chemistry.orgnih.gov

The reaction conditions are generally mild, and the methodology tolerates a variety of functional groups on both the enone and the acid chloride, affording the products in moderate to good yields. organic-chemistry.org This strategy provides a direct and efficient route to 1,3-diketones that can be challenging to synthesize using traditional methods. organic-chemistry.org

Direct Alkylation Approaches for Substituted Derivatives

The synthesis of substituted derivatives of 1,3-dicarbonyl compounds, including analogs of this compound, can be achieved through direct alkylation methods. These reactions typically involve the deprotonation of the acidic methylene (B1212753) group of the 1,3-dicarbonyl compound to form an enolate, which then acts as a nucleophile to attack an alkylating agent. rsc.orgresearchgate.net

Various catalytic systems have been developed to facilitate this transformation, including the use of Brønsted acids like triflic acid and p-toluenesulfonic acid for the benzylation of 1,3-dicarbonyl compounds with benzylic alcohols. nih.gov Heteropoly acids supported on silica (B1680970) gel have also been employed as recyclable catalysts for the alkylation with benzylic and propargylic alcohols. thieme-connect.com Furthermore, copper-catalyzed methods have been developed for the monoalkylation of active methylene compounds using alkylsilyl peroxides. researchgate.net These approaches offer practical and often greener alternatives for creating carbon-carbon bonds at the α-position of 1,3-dicarbonyl compounds, leading to a diverse range of substituted derivatives. rsc.org

Biosynthetic Pathways and Enzymatic Synthesis

Nature employs elegant enzymatic strategies to construct complex molecules, including diarylpentanoids, which share a structural relationship with this compound. Polyketide synthases are key enzymes in these biosynthetic pathways.

Polyketide Synthase (PKS)-Mediated Biosynthesis

Polyketide synthases (PKSs) are a family of enzymes that play a crucial role in the biosynthesis of a vast array of natural products. researchgate.netnih.gov These enzymes catalyze the iterative condensation of small carboxylic acid units, typically in the form of their coenzyme A (CoA) thioesters, to build up a polyketide chain. researchgate.netoup.com The biosynthesis of diarylheptanoids and related diarylpentanoids is believed to involve type III PKSs. nih.govuni-regensburg.de

| PKS Type | Structure | Mechanism | Typical Products |

|---|---|---|---|

| Type I | Large, multi-domain proteins | Modular or iterative, requires ACP | Macrolides, Polyethers |

| Type II | Multi-enzyme complexes | Iterative, requires ACP | Aromatic polyketides |

| Type III | Homodimeric enzymes | Iterative, ACP-independent | Chalcones, Stilbenes, Diarylheptanoids |

PECPS Enzyme Catalysis and Substrate Specificity

A key enzyme identified in the biosynthesis of certain diarylpentanoids is a diarylpentanoid-producing polyketide synthase (PECPS). researchgate.netdntb.gov.uarcsb.org This enzyme, discovered in Aquilaria sinensis, is responsible for creating the C₆-C₅-C₆ scaffold that forms the backbone of these compounds. researchgate.netdntb.gov.ua Structural and functional studies of PECPS have revealed that it possesses a relatively small active site cavity. dntb.gov.ua This structural feature dictates a unique "diketide-CoA intermediate-released" mechanism for the formation of the diarylpentanoid scaffold. dntb.gov.ua

The substrate specificity of PKSs, including PECPS, is a critical factor determining the structure of the final product. nih.govnih.gov The enzyme's active site architecture governs which starter and extender units can be utilized. researchgate.netsjtu.edu.cn In the case of PECPS, it catalyzes the condensation of a phenylpropanoid-CoA starter unit with malonyl-CoA to generate the diarylpentanoid backbone. researchgate.net

Condensation of Coenzyme A Derivatives

The fundamental reaction catalyzed by PKSs is the Claisen-like condensation between a starter acyl-CoA molecule and an extender unit, most commonly malonyl-CoA. nih.govnih.gov This process involves the decarboxylation of the extender unit, followed by the formation of a new carbon-carbon bond, extending the polyketide chain by two carbons. nih.gov

In the biosynthesis of diarylpentanoids, a phenylpropanoid-CoA, such as cinnamoyl-CoA or a related derivative, serves as the starter unit. nih.gov This starter unit undergoes condensation with one or more malonyl-CoA molecules, catalyzed by the PKS enzyme. nih.govnih.gov For instance, curcuminoid synthase (CUS) from Oryza sativa catalyzes the condensation of two molecules of 4-coumaroyl-CoA with one molecule of malonyl-CoA to form the diarylheptanoid scaffold of bisdemethoxycurcumin. nih.gov This highlights the ability of these enzymes to control the number of condensation reactions and the specific starter and extender units utilized.

Identification of Diarylpentanoid Precursors

The identification of precursors in the biosynthesis of diarylpentanoids is crucial for understanding the complete pathway. Research has shown that the C₆-C₅-C₆ scaffold of diarylpentanoids serves as a common precursor for a class of fragrant compounds known as 2-(2-phenylethyl)chromones (PECs) found in agarwood. researchgate.netnih.gov Biotransformation experiments have demonstrated that feeding 5-(4-hydroxyphenyl)-1-phenylpentane-1,3-dione to suspension cells of Aquilaria sinensis leads to the production of various PECs. researchgate.net This finding solidifies the role of diarylpentanoids as key intermediates in the biosynthesis of these complex natural products. researchgate.netovid.com The biosynthetic pathway is thought to proceed from L-phenylalanine, which is converted to cinnamic acid and then to its CoA ester, serving as the starter unit for the PKS-mediated chain extension. researchgate.net

Molecular Structure, Tautomerism, and Conformational Analysis

Spectroscopic Elucidation of Molecular Structure

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a fundamental technique used to confirm the molecular structure of compounds by analyzing the mass-to-charge ratio of their ions. For 1-phenylpentane-1,3-dione, this analysis validates its molecular formula, C₁₁H₁₂O₂. biosynth.com The compound has a molecular weight of 176.21 g/mol . biosynth.com High-resolution mass spectrometry (HRMS) provides a precise mass measurement, with a calculated value of 176.084 (M+), which has been experimentally confirmed. amazonaws.com

Computational predictions of the collision cross section (CCS) for different adducts of this compound offer further structural insights. These values are critical for advanced analytical techniques like ion mobility-mass spectrometry.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 177.09100 | 137.3 |

| [M+Na]⁺ | 199.07294 | 144.0 |

| [M-H]⁻ | 175.07644 | 140.8 |

| [M+NH₄]⁺ | 194.11754 | 157.2 |

| [M+K]⁺ | 215.04688 | 142.4 |

This table presents computationally predicted CCS values, which are useful for identifying the compound in complex mixtures.

Studies on substituted analogs, such as anti-2,3-dihydroxy-1-phenylpentane-1,4-dione compounds, have utilized tandem mass spectrometry to investigate fragmentation pathways. nih.gov These studies show that sodium adducts undergo competitive McLafferty-type rearrangements, providing detailed information about the molecule's gas-phase ion chemistry. nih.gov

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific single-crystal X-ray diffraction study for the parent this compound is not detailed in the provided sources, extensive crystallographic analyses have been conducted on its derivatives and metal complexes. For instance, the molecular structure of a titanium complex involving a derivative of 1-phenylbutane-1,3-dione was elucidated using single-crystal X-ray diffraction. scispace.com Similarly, the crystal structure of 5-(4-Chlorophenyl)-1-cyclopropyl-2-(2-fluorophenyl)-3-phenylpentane-1,5-dione has been determined, revealing details about bond angles and intermolecular interactions, such as C—H⋯F hydrogen bonds. iucr.org These studies on closely related structures provide valuable insights into the likely solid-state conformations and packing arrangements that this compound might adopt.

Computational Chemistry Approaches to Structure and Stability

Computational chemistry provides powerful tools to investigate the structural and energetic properties of molecules, offering insights that complement experimental findings.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energetics

Density Functional Theory (DFT) is a widely used computational method to predict the electronic structure and geometry of molecules. For β-diketones like this compound, DFT calculations are essential for studying the stability of different tautomers, particularly the chelated cis-enol forms. nih.govresearchgate.net

Research on the closely related 4,4-dimethyl-1-phenylpentane-1,3-dione (B88441) (DMPD) has employed DFT methods, such as B3LYP and TPSSh, with various basis sets (e.g., 6-311++G(**)) to optimize geometries and calculate electronic energies. nih.govresearchgate.net These studies indicate that the energy differences between the stable chelated enol forms are often negligible. nih.govresearchgate.net DFT calculations have also been used to investigate the fragmentation of related dione (B5365651) compounds in mass spectrometry, helping to rationalize the observed product ions. nih.gov Furthermore, DFT has been applied to study the structure of metal complexes of DMPD, providing insights into metal-ligand bonding. researchgate.net

Ab Initio Methods (e.g., MP2) for Conformational Analysis

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theoretical accuracy. The Møller-Plesset perturbation theory of the second order (MP2) is a common ab initio method used for conformational analysis.

Studies on 4,4-dimethyl-1-phenylpentane-1,3-dione (DMPD) have utilized MP2-level calculations to investigate the geometries and electronic energies of its different cis-enol conformers. nih.govresearchgate.net These calculations, alongside DFT methods, help to build a comprehensive picture of the conformational landscape of the molecule, identifying the most stable structures and the energy barriers between them. nih.govresearchgate.net

Molecular Electrostatic Potential (MESP) Analysis

Molecular Electrostatic Potential (MESP) analysis is a computational technique that maps the electrostatic potential onto the electron density surface of a molecule. rsc.orgnih.gov This map reveals the charge distribution, identifying electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions. For molecules with π-conjugated systems, MESP topography can provide a quantitative measure of the conjugation strength. rsc.org MESP analysis has been used in spectroscopic investigations of related β-diketone structures to understand their charge density distributions. researchgate.netscience.gov The technique helps in visualizing how the steric and electronic effects of different substituent groups influence the molecule's reactivity and intermolecular interactions. nih.gov

Quantum Chemical Insights into Intramolecular Hydrogen Bonding

A defining feature of this compound in its enol form is the presence of a strong intramolecular hydrogen bond (IHB) that forms a stable six-membered ring. Quantum chemical calculations provide profound insights into the nature and strength of this bond. nih.govorgchemres.org

Using DFT (B3LYP/6-311++G(**)) and Atoms in Molecules (AIM) theory, researchers have quantified the strength of this IHB. For the related 4,4-dimethyl-1-phenylpentane-1,3-dione (DMPD), the hydrogen bond strength was calculated to be approximately 16.8 kcal/mol. nih.govresearchgate.net This is noted to be stronger than the IHB in the parent compound benzoylacetone (B1666692). nih.govresearchgate.net The strength of the IHB is influenced by the substituents on the β-diketone backbone; electron-donating groups like phenyl and t-butyl tend to increase the bond strength. orgchemres.org These theoretical predictions align well with experimental data from NMR spectroscopy, which shows a characteristic downfield chemical shift for the enolic proton, indicative of strong hydrogen bonding. researchgate.netorgchemres.org

Table 2: Summary of Computational Findings for this compound and Related Compounds

| Parameter | Method | Finding | Reference(s) |

|---|---|---|---|

| Conformational Stabilities | DFT (B3LYP, TPSSh), MP2 | Multiple stable chelated cis-enol forms exist with negligible energy differences. | nih.govresearchgate.net |

| Intramolecular H-Bond Energy | DFT (B3LYP/6-311++G(**)) | Calculated to be ~16.8 kcal/mol for the closely related DMPD. | nih.govresearchgate.net |

| H-Bond Strength Factors | DFT, AIM, NBO | Substituents like phenyl and t-butyl groups increase IHB strength. | orgchemres.org |

Reactivity and Reaction Mechanisms of 1 Phenylpentane 1,3 Dione

General Reaction Types

The reactivity of 1-phenylpentane-1,3-dione allows it to participate in a wide array of chemical transformations, including oxidations, reductions, and nucleophilic additions. These reactions are fundamental to its application as a versatile intermediate in organic synthesis.

Oxidation Reactions and Derivative Formation

The oxidation of this compound can lead to the cleavage of the carbon-carbon bond between the two carbonyl groups. This type of oxidative cleavage is a characteristic reaction of 1,3-dicarbonyl compounds and can be achieved using various oxidizing agents. The specific products formed depend on the reaction conditions and the oxidant employed. For instance, strong oxidizing agents can break the dione (B5365651) structure to yield carboxylic acid derivatives.

Reduction Reactions and Product Formation

The carbonyl groups of this compound can be selectively reduced. The use of mild reducing agents, such as sodium borohydride, can reduce one of the ketone functionalities to a secondary alcohol, yielding a β-hydroxy ketone. Stronger reducing agents or catalytic hydrogenation can lead to the reduction of both carbonyl groups, resulting in the formation of the corresponding 1-phenylpentane-1,3-diol. The specific regio- and stereoselectivity of these reductions can often be controlled by the choice of reagents and reaction conditions.

Nucleophilic Addition and Substitution Reactions

The electrophilic nature of the carbonyl carbons in this compound makes them susceptible to nucleophilic attack. This reactivity is extensively utilized in the synthesis of various heterocyclic compounds. For example, condensation reactions with hydrazine (B178648) and its derivatives yield pyrazoles, while reaction with hydroxylamine (B1172632) produces isoxazoles. These reactions typically proceed through a nucleophilic addition to one of the carbonyl groups, followed by an intramolecular condensation and dehydration to form the stable heterocyclic ring. The active methylene (B1212753) group can also be functionalized through reactions like the Knoevenagel condensation. nih.govmdpi.com

Table 1: Overview of General Reactions of this compound

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Oxidation | Strong Oxidizing Agents | Carboxylic Acid Derivatives |

| Reduction | Sodium Borohydride | β-Hydroxy Ketone |

| Reduction | Catalytic Hydrogenation | Diol |

| Nucleophilic Addition | Hydrazine | Pyrazole Derivative |

Specific Reaction Mechanisms and Pathways

Delving deeper into its reactivity, the unique structural features of this compound allow for specific and controlled chemical transformations, particularly those involving carbon-carbon bond formation.

Carbon-Carbon Bond Forming Reactions

The ability to form new carbon-carbon bonds is a cornerstone of organic synthesis, and this compound is a valuable substrate for such reactions, primarily due to the reactivity of its enolate form.

Mixed Claisen Condensations and Enolate Reactivity

The synthesis of this compound itself is often accomplished via a Claisen condensation, a fundamental carbon-carbon bond-forming reaction. google.com In a mixed Claisen condensation, an ester (like ethyl propionate) reacts with a ketone (like acetophenone) in the presence of a strong base. The base deprotonates the α-carbon of the ketone to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the β-diketone structure after a subsequent workup. google.com

The methylene protons located between the two carbonyl groups of this compound are particularly acidic due to the ability of the resulting conjugate base (the enolate) to delocalize the negative charge onto both oxygen atoms. masterorganicchemistry.compearson.com This stabilized enolate is a potent nucleophile. fiveable.me The presence of the phenyl group further stabilizes the enolate through resonance. fiveable.me This enhanced stability and nucleophilicity allow the enolate of this compound to readily participate in various reactions, including alkylation and acylation, providing a powerful tool for constructing more complex molecular architectures. masterorganicchemistry.com

Table 2: Enolate Formation and Reaction

| Step | Description | Key Species |

|---|---|---|

| 1. Deprotonation | A strong base removes an acidic α-proton from the methylene group. | This compound, Base |

| 2. Enolate Formation | A resonance-stabilized enolate ion is formed. | Enolate Anion |

| 3. Nucleophilic Attack | The enolate acts as a nucleophile, attacking an electrophile (e.g., an alkyl halide). | Enolate, Electrophile |

Cyclization Reactions and Heterocyclic Compound Formation

The dicarbonyl functionality of this compound makes it a versatile precursor for the synthesis of various heterocyclic compounds. Its ability to react with dinucleophilic reagents is a common strategy for building cyclic systems. researchgate.net

Oxetanes, four-membered cyclic ethers, are important structural motifs in medicinal chemistry. magtech.com.cn Their synthesis can be achieved through several routes, including the Paternò-Büchi reaction ([2+2] photocycloaddition of a carbonyl with an alkene) and intramolecular cyclizations of 1,3-diols. magtech.com.cnbeilstein-journals.org While direct synthesis from this compound is not prominently documented, a plausible synthetic route involves its reduction to the corresponding 1-phenylpentane-1,3-diol. This diol can then undergo a stereospecific intramolecular cyclization to form a substituted oxetane (B1205548). rsc.orgresearchgate.net This type of cyclization often proceeds with inversion of configuration at the carbon bearing the leaving group, allowing for stereochemical control. rsc.org

Substituted furans can be efficiently synthesized using 1,3-dicarbonyl compounds like this compound. organic-chemistry.org One established method is the Paal-Knorr furan (B31954) synthesis, which involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. While this compound is a 1,3-diketone, it can be used in reactions that generate a 1,4-dicarbonyl intermediate. For instance, reaction with an α-haloketone followed by cyclization can yield highly substituted furans. Additionally, various metal-catalyzed annulation reactions of 1,3-dicarbonyls with compounds like alkynes, alkenes, or even diethylene glycol (as an ethyne (B1235809) substitute) provide modern, efficient routes to furan derivatives. organic-chemistry.org

Table 2: Selected Methods for Furan Synthesis from 1,3-Dicarbonyls

| Catalyst/Reagent | Co-reactant | Method Type |

|---|---|---|

| FeCl3 | Propargylic alcohols | Tandem Propargylation-Cycloisomerization |

| CuI | gem-Difluoroalkenes | Coupling Cyclization |

| Cu(II) | Aromatic olefins | Intermolecular Annulation |

These are general methods applicable to 1,3-dicarbonyl compounds. organic-chemistry.org

The 1,2,4-triazolo[1,5-a]pyrimidine scaffold is a purine (B94841) isostere of significant interest in medicinal chemistry. nih.gov A primary synthetic route to this heterocyclic system is the cyclocondensation reaction between a 3-amino-1,2,4-triazole and a 1,3-dicarbonyl compound. nih.govjocpr.com In this reaction, this compound can react with 3-amino-1,2,4-triazole, typically under acidic or basic conditions. The reaction proceeds through initial condensation to form an enamine intermediate, followed by intramolecular cyclization and dehydration to yield the final fused triazolopyrimidine ring system. This multicomponent approach is highly efficient for generating molecular diversity. japsonline.com

Photochemical Reactivity and Biradical Intermediates

The photochemical behavior of carbonyl compounds often involves the formation of biradical intermediates. ucla.eduiupac.org For β-diketones like this compound, which exists in equilibrium with its enol tautomer, UV irradiation can lead to distinct photochemical pathways. The keto form can undergo Norrish-type reactions, while the enol form has its own unique photoreactivity.

Upon excitation, particularly in its triplet state, the carbonyl group can abstract a hydrogen atom from a suitable donor, leading to a 1,4-biradical. scholaris.ca In the context of cycloaddition reactions, such as the Paternò-Büchi reaction mentioned for oxetane synthesis, the excited triplet state of the diketone can react with an alkene to form a triplet 1,4-biradical intermediate. iupac.org This biradical can then undergo intersystem crossing to a singlet state, which subsequently closes to form the cyclobutane (B1203170) ring of the oxetane or reverts to the starting materials. iupac.orgscholaris.ca The stability and subsequent reaction pathways of these biradical intermediates are crucial in determining the final product distribution and stereochemistry of the photochemical reaction. ucla.edursc.org

Proton Transfer Mechanisms of this compound

The principal proton transfer mechanism inherent to this compound is its keto-enol tautomerism. This process involves the intramolecular migration of a proton and the simultaneous shift of bonding electrons, resulting in two distinct isomers: a diketo form and an enol form. This equilibrium is a fundamental aspect of the compound's reactivity and is significantly influenced by various factors, most notably the solvent environment.

Due to the asymmetry of this compound, two different enol forms are theoretically possible. However, the enol form where the carbon-carbon double bond is in conjugation with the phenyl group is considered to be the more stable and, therefore, the predominant enol tautomer. This enhanced stability is attributed to the more extensive π-electron delocalization.

Influence of Solvents on Tautomeric Equilibrium

The equilibrium between the keto and enol forms of this compound is highly sensitive to the polarity of the solvent. In non-polar solvents, the enol form is generally favored. This preference is due to the stability conferred by the internal hydrogen bond, which is more favorable in an environment that does not compete for hydrogen bonding. Conversely, in polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), the keto form can become more prevalent. These solvents can disrupt the intramolecular hydrogen bond of the enol form by forming intermolecular interactions with the compound.

To illustrate the pronounced effect of the solvent on this type of equilibrium, the following table presents data for the closely related compound, benzoylacetone (B1666692) (1-phenylbutane-1,3-dione), which is expected to exhibit similar behavior.

| Solvent | % Enol Form (Benzoylacetone) |

|---|---|

| Hexane (Non-polar) | 98 |

| Carbon Tetrachloride (Non-polar) | 96 |

| Benzene (B151609) (Non-polar) | 94 |

| Chloroform (B151607) (Slightly polar) | 88 |

| Acetonitrile (Polar aprotic) | 75 |

| Methanol (B129727) (Polar protic) | 70 |

| Dimethyl Sulfoxide (Polar aprotic) | 62 |

This data for benzoylacetone is representative of the expected trend for this compound.

Research Findings on Proton Transfer Dynamics

Studies on unsymmetrical β-diketones have provided valuable insights into the ultrafast dynamics of intramolecular proton transfer. Experimental techniques such as femtosecond transient absorption spectroscopy have been employed to monitor the enol-enol tautomerization rates. For benzoylacetone, it has been shown that in the electronic ground state, an equilibrium of two possible enolic structures exists in solution. The intramolecular proton transfer corresponding to this enol-enol tautomerization occurs on a sub-picosecond timescale.

Furthermore, upon ultraviolet (UV) excitation, the intramolecular hydrogen bond can be initially broken, leading to photochemical processes that involve different electronic and structural states of the molecule. These studies highlight that proton transfer can occur in both the electronic ground and excited states, demonstrating the complexity of the reaction mechanisms involved.

Nuclear Magnetic Resonance (NMR) spectroscopy has also been a crucial tool in studying these proton transfer phenomena. For instance, ¹H and ¹³C NMR studies on 1-phenyl-1,3-butanedione in deuterated chloroform (CDCl₃) have confirmed that the compound exists almost entirely as two rapidly interconverting cis-enol forms, with the keto form being negligible. Thermodynamic analysis of the NMR data for this compound suggests that the enolic proton has a higher probability of being located near the oxygen atom adjacent to the phenyl group, which is consistent with the stabilizing effect of the aromatic ring.

Coordination Chemistry and Ligand Properties of 1 Phenylpentane 1,3 Dione

β-Diketones as Bidentate Ligands in Metal Complexation

β-Diketones, including 1-phenylpentane-1,3-dione, are a significant class of organic compounds in coordination chemistry. researchgate.net They are highly versatile O,O-ligands, widely utilized for the complexation of a variety of metal ions, including d- and f-block elements. researchgate.net The key to their coordinating ability lies in their structure, which features two carbonyl groups separated by a methylene (B1212753) group. This arrangement allows the molecule to exist in a dynamic equilibrium between its keto and enol tautomeric forms.

The enol form is particularly important for coordination, as the deprotonation of the enolic hydroxyl group creates a monoanionic ligand. researchgate.net This anionic ligand can then coordinate to a metal ion through its two oxygen atoms, acting as a bidentate chelating agent. researchgate.net This chelation results in the formation of a stable six-membered ring, a structural motif that is highly favorable in coordination chemistry. researchgate.net The stability of the resulting metal β-diketonate complexes makes them useful in various applications, such as catalysts and precursors for advanced materials. researchgate.net

This compound readily forms stable chelate complexes with a wide range of metal ions. biosynth.com The formation process involves the reaction of the β-diketone with a metal salt in a suitable solvent. The ligand typically loses a proton from its enol form, and the resulting enolate anion coordinates to the metal ion through both of its oxygen atoms. researchgate.net This bidentate coordination creates a stable six-membered chelate ring with the metal center. researchgate.netpearson.com

The general reaction can be represented as: n(diketone) + Mn+ → M(diketonate)n + nH+

Where M is a metal ion and n is its charge. The resulting neutral complexes, known as metal β-diketonates, are often crystalline solids with good stability and solubility in organic solvents. The formation of these cyclic structures is entropically favored, a phenomenon known as the chelate effect, which contributes to the high stability of these complexes compared to those formed with monodentate ligands. pearson.com The stoichiometry of the resulting complex, often ML2 or ML3, depends on the coordination number and oxidation state of the central metal ion. researchgate.netresearchgate.net For example, divalent metal ions like Cu(II) and Ni(II) often form ML2 complexes. researchgate.net

β-Diketones like this compound are known for their ability to form complexes with diverse coordination structures. nih.gov The specific coordination mode and the resulting geometry of the metal complex are influenced by several factors, including the nature of the metal ion, its oxidation state, the steric and electronic properties of the β-diketone, and the presence of any co-ligands. nih.govnih.gov The two oxygen atoms of the deprotonated β-diketonate ligand bind to the metal center, leading to various coordination environments. researchgate.net

Octahedral geometry is a common coordination environment for metal complexes of β-diketones, particularly with transition metals and lanthanides that favor a coordination number of six or higher. researchgate.net In these complexes, three bidentate β-diketonate ligands typically coordinate to a single metal ion, resulting in a general formula of M(diketonate)3.

For instance, trivalent lanthanide ions like Dysprosium (Dy³⁺) are known to form octa-coordinate complexes. mdpi.com While they can form neutral [M(dik)₃] complexes, they often incorporate additional solvent molecules or other co-ligands to satisfy their coordination sphere, leading to structures like [M(dik)₃(coligand)₂]. nih.gov This results in a coordination environment that can be described as a distorted square antiprism or a capped trigonal prism. The coordination environment around Dy³⁺ ions in such complexes can influence their magnetic properties. mdpi.com Similarly, other transition metals can form stable octahedral complexes. For example, Co(II) and Ni(II) have been shown to form octahedral complexes with ligands derived from 1-phenylbutane-1,3-dione, an analogue of this compound. researchgate.netresearchgate.net

Square-planar geometry is frequently observed for metal ions with a d⁸ electronic configuration, such as Palladium(II) (Pd²⁺) and Platinum(II) (Pt²⁺), as well as for Copper(II) (Cu²⁺), which has a d⁹ configuration. bris.ac.uk In these complexes, two deprotonated β-diketonate ligands coordinate to the metal ion, forming complexes with the general formula M(diketonate)₂.

Copper(II) Complexes: Copper(II) ions readily form square-planar complexes with β-diketonate ligands. bris.ac.uk The geometry arises from the coordination of two bidentate ligands, creating a stable structure. nih.gov However, the geometry is often not perfectly square-planar and can be described as a tetrahedrally distorted square planar. mdpi.com This flexibility in coordination geometry is a characteristic feature of copper chemistry. bris.ac.uk

Palladium(II) Complexes: Palladium(II) complexes with bidentate ligands almost invariably adopt a square-planar geometry. rsc.orgresearchgate.net The coordination of two 1-phenylpentane-1,3-dionate ligands would result in a neutral, stable complex, [Pd(C₁₁H₁₁O₂)₂]. The strong preference of Pd(II) for this geometry makes it a predictable structural outcome in its coordination chemistry with β-diketones. nih.gov

Table 1: Common Geometries of Metal Complexes with β-Diketones

| Metal Ion Example | Typical Electronic Configuration | Common Coordination Number | Resulting Geometry |

| Dy(III) | 4f⁹ | 8 or 9 | Distorted Square Antiprism |

| Ti(IV) | d⁰ | 6 | Octahedral |

| Cu(II) | d⁹ | 4 | Square-Planar (often distorted) bris.ac.uknih.gov |

| Pd(II) | d⁸ | 4 | Square-Planar rsc.orgresearchgate.net |

Studies on Steric and Electronic Effects of Substituents on Ligand Behavior

The coordination behavior of β-diketone ligands and the properties of their metal complexes can be fine-tuned by altering the substituents on the ligand backbone. researchgate.net These substituents exert both steric and electronic effects that can influence the stability, structure, and reactivity of the resulting metal complexes. nih.govrsc.org

Steric Effects: Bulky substituents near the coordinating oxygen atoms can create steric hindrance, influencing the coordination geometry and the number of ligands that can fit around a metal center. researchgate.net For example, increasing the size of the R groups in an R-CO-CH₂-CO-R' ligand can prevent the formation of higher-coordinate complexes and may distort the geometry of the resulting complex. This steric crowding can affect the orientation of the ligand planes and the bond angles within the coordination sphere. researchgate.net

Electronic Effects: The electronic nature of the substituents (whether they are electron-donating or electron-withdrawing) modifies the acidity (pKa) of the β-diketone and the electron density on the coordinating oxygen atoms. rsc.orgrsc.org Electron-withdrawing groups, such as a phenyl group, can increase the acidity of the ligand, making it easier to deprotonate. researchgate.net This can affect the stability constants of the metal complexes. The replacement of methyl groups with phenyl substituents in β-diketone fragments has been shown to substantially affect the composition and stability of the complexes formed. researchgate.net These electronic modifications can also influence the redox potential of the metal center and the spectroscopic properties of the complex. rsc.org

Metal Complexes Derived from this compound Analogues

The study of metal complexes derived from analogues of this compound provides valuable insights into the versatility of β-dicarbonyl compounds as ligands. By systematically varying the substituents, researchers can modulate the properties of the resulting complexes.

For instance, a series of 5-hetero aryl-1-phenyl-4-pentene-1,3-diones, which are unsaturated analogues, have been synthesized and complexed with Cu(II) and Ni(II). researchgate.net These complexes were found to have a general stoichiometry of ML₂, where the metal ion replaces the enolic proton to form a stable six-membered chelate ring. researchgate.net Similarly, multidentate ligands have been prepared through the condensation of 1-phenylbutane-1,3-dione with other molecules, such as anthranilic acid. researchgate.net The resulting ligand was used to chelate Co(II), Ni(II), and Zn(II) ions, forming octahedral complexes. researchgate.net These studies demonstrate that the fundamental chelating behavior of the β-diketone moiety is retained in more complex ligand systems, allowing for the creation of a wide variety of metal-organic architectures. researchgate.net

Dinuclear and Mononuclear Complexes

This compound, upon deprotonation, acts as an effective chelating agent, forming stable six-membered rings with metal ions. This interaction is fundamental to the creation of both mononuclear and, through ligand modification, dinuclear complexes.

Mononuclear Complexes: The most common coordination mode involves one or more deprotonated 1-phenylpentane-1,3-dionate ligands binding to a single metal center. These mononuclear complexes are formed with numerous metals, including transition metals like iron and copper. A typical example is bis-(1-Phenylpentane-1,3-dionato-O,O')copper(II), where two dionate ligands coordinate to a central copper ion. wikipedia.org The stoichiometry and geometry of these complexes depend on the metal's oxidation state and coordination preferences, leading to structures such as square planar [M(L)₂] or octahedral [M(L)₃].

Dinuclear Complexes: While the simple 1-phenylpentane-1,3-dionate ligand typically forms mononuclear species, dinuclear complexes can be constructed by using structurally related bis-β-diketone ligands. These larger ligands incorporate two β-diketone units connected by a spacer, such as a phenyl ring. Such arrangements can simultaneously bind two metal ions, often lanthanides, to form stable, triple-stranded dinuclear helicates with the general formula [Ln₂(L)₃]. This structural motif highlights the versatility of the β-diketonate framework in constructing complex molecular architectures.

Isomerism and Conformation of Metal Complexes

The asymmetrical nature of the 1-phenylpentane-1,3-dionate ligand, with a phenyl group at one end and an ethyl group at the other, gives rise to the possibility of geometric isomerism in its metal complexes.

For octahedral complexes with a general formula [M(L)₃], two geometric isomers are possible:

facial (fac) : The three identical donor atoms (e.g., the three carbonyl oxygens adjacent to the phenyl groups) occupy one face of the octahedron.

meridional (mer) : The three identical donor atoms occupy a plane that bisects the octahedron.

For square planar complexes of the type [M(L)₂], cis and trans isomers can exist. In the cis isomer, the two phenyl groups are adjacent to each other (90° apart), while in the trans isomer, they are on opposite sides of the metal center (180° apart).

Studies on the closely related 4,4-dimethyl-1-phenylpentane-1,3-dione (B88441) (benzoylpivaloylmethane) have shown that equilibrium mixtures of geometric isomers can be detected in solution for complexes of Al(III), Co(III), and Pd(II). However, it is often possible to isolate a single, thermodynamically favored isomer in the solid state through crystallization, as demonstrated for [Cu(bpm)₂] and [Pd(bpm)₂].

Ambidentate Ligand Properties of Derivatives

While the 1-phenylpentane-1,3-dionate ligand itself is a classic bidentate chelator, its derivatives can be designed to exhibit ambidentate properties. By chemically modifying the ligand to include additional, distinct coordination sites, it can be transformed into a bifunctional linker for constructing more complex structures.

For example, a derivative of the similar 4,4-dimethyl-1-phenylpentane-1,3-dione has been synthesized to include a pyridyl group. This creates a ligand with two different coordination sites: the anionic β-diketonate pocket and the neutral pyridine (B92270) nitrogen. This ambidentate nature allows the ligand to act as a "metalloligand"; it first coordinates to one type of metal ion (e.g., Pd(II) or Pt(II)) via the diketonate site, and the resulting mononuclear complex can then use its pendant pyridine group to coordinate to a second type of metal ion (e.g., Ag(I)), leading to the formation of heterometallic coordination polymers. This strategy allows for the controlled assembly of functional polymeric materials.

Applications of Coordination Complexes

The coordination complexes of this compound and its derivatives are not merely of academic interest; their specific chemical and physical properties lend them to a range of applications in catalysis, materials science, and molecular magnetism.

Catalysis in Organic Reactions (e.g., Olefin Polymerization)

Transition metal complexes are widely used as catalysts in synthetic organic chemistry. mdpi.com Complexes involving β-diketonate ligands, including this compound, are known to be active in various organic transformations. For instance, the copper(II) complex, bis-(1-Phenylpentane-1,3-dionato-O,O')copper, is noted for its application in catalysis. wikipedia.org

However, in the specific field of industrial olefin polymerization, the dominant catalysts are typically Ziegler-Natta systems (often based on titanium and aluminum compounds) and later-generation metallocene and post-metallocene catalysts (based on Zr, Hf, Ni, Pd, etc.). wikipedia.orgmdpi.comjuniperpublishers.com These systems are highly optimized for producing polyolefins like polyethylene and polypropylene with specific tacticities and molecular weights. While transition metal β-diketonate complexes are broadly active, their specific application as primary catalysts in large-scale olefin polymerization is not prominent in the current literature.

Materials Science Applications

The unique properties of metal complexes derived from this compound and related ligands are particularly valuable in materials science, especially in the development of functional coatings and luminescent materials.

Functional Coatings: Copper(II) complexes of this compound are utilized in the formulation of functional coatings, where the metal chelate can impart specific properties such as stability or altered surface characteristics. wikipedia.org

Luminescent Materials: A significant application lies in the creation of highly luminescent materials using lanthanide ions, particularly europium(III) and terbium(III). The β-diketonate ligand is an excellent "antenna" for sensitizing lanthanide emission. It efficiently absorbs UV light and transfers the energy to the central metal ion, which then emits light at its characteristic wavelengths (red for Eu³⁺ and green for Tb³⁺). This "antenna effect" overcomes the lanthanide ions' inherently poor light absorption. These luminescent complexes can be incorporated into polymer matrices to create materials for organic light-emitting devices (OLEDs). mdpi.comresearchgate.net

Table 1: Luminescent Properties of Lanthanide Complexes with β-Diketone Ligands

| Lanthanide Ion | Ligand Type | Typical Emission Color | Key Transition | Potential Application |

|---|---|---|---|---|

| Europium(III) | β-Diketone | Red | ⁵D₀ → ⁷F₂ | OLEDs, Sensors, Bio-imaging |

| Terbium(III) | β-Diketone | Green | ⁵D₄ → ⁷F₅ | OLEDs, Displays |

| Samarium(III) | β-Diketone | Orange-Red | ⁴G₅/₂ → ⁶H₇/₂ | Specialized Emitters |

| Dysprosium(III) | β-Diketone | Yellow-White | ⁴F₉/₂ → ⁶H₁₃/₂ | White-light Emitting Diodes |

Coordination Polymers: As discussed previously, derivatives of this compound can be used to form coordination polymers. These materials, which consist of repeating metal-ligand units, can be designed to have flexible, porous, or conductive properties, making them interesting for applications in gas storage, separation, and sensing.

Single-Molecule Magnets

Single-Molecule Magnets (SMMs) are individual molecules that can function as tiny magnets, exhibiting slow magnetic relaxation and magnetic hysteresis below a certain blocking temperature. This property makes them candidates for future applications in high-density data storage and quantum computing.

Lanthanide ions, with their large unquenched orbital angular momentum, are prime candidates for creating SMMs, often referred to as Single-Ion Magnets (SIMs) in mononuclear cases. The key to inducing SMM behavior in a lanthanide ion is to control the crystal field environment created by the surrounding ligands. This environment lifts the degeneracy of the ground state and creates a significant energy barrier to magnetization reversal.

The 1-phenylpentane-1,3-dionate ligand is well-suited for this purpose. It provides a well-defined, negatively charged coordination environment that can impose a specific symmetry (or lack thereof) on the lanthanide ion, generating the large magnetic anisotropy required for SMM behavior. The ability to tune the steric and electronic properties of the β-diketonate ligand by changing its substituents allows for fine control over this crystal field, providing a rational pathway to designing new SMMs with higher energy barriers and blocking temperatures.

Advanced Applications in Organic Synthesis

Role as a Versatile Synthetic Building Block

1-Phenylpentane-1,3-dione serves as a key intermediate and versatile building block in the synthesis of a variety of organic compounds, particularly heterocyclic systems. ijpras.comresearchgate.net The reactivity of this 1,3-dicarbonyl compound is characterized by three main features: the nucleophilicity of the central carbon atom after deprotonation, the electrophilicity of the two carbonyl carbons, and the ability to form stable metal chelates. mdpi.combiosynth.com This diverse reactivity makes it a valuable precursor for creating molecules with significant biological and material applications. ijpras.comresearchgate.net

The presence of the β-diketone moiety allows for its use in condensation reactions to form various heterocyclic rings such as pyrazoles and isoxazoles, which are core structures in many pharmaceutical agents. ijpras.com Moreover, its ability to act as a chelating ligand is exploited in the formation of metal complexes, which can have applications in catalysis and material science. mdpi.combiosynth.com The classical Claisen condensation is a primary route for synthesizing such β-diketones, highlighting their importance as foundational intermediates in multi-step synthetic sequences. ijpras.commdpi.com

| Reactive Site | Type of Reactivity | Common Reactions | Resulting Structures/Applications |

|---|---|---|---|

| α-Methylene Protons (C2) | Acidic / Nucleophilic (after deprotonation) | Alkylation, Acylation, Michael Addition | Substituted β-diketones, Construction of complex carbon skeletons |

| Carbonyl Carbons (C1, C3) | Electrophilic | Condensation with hydrazines, hydroxylamine (B1172632), etc. | Synthesis of heterocycles (e.g., pyrazoles, isoxazoles) ijpras.com |

| Dicarbonyl Moiety | Chelating Agent | Complexation with metal ions | Metal-organic complexes, Catalysts mdpi.combiosynth.com |

Stereoselective and Regioselective Transformations

The structural complexity of this compound presents both challenges and opportunities for selective chemical transformations. Controlling the regioselectivity (which site reacts) and stereoselectivity (the spatial orientation of the new bonds) is crucial for synthesizing specific, complex target molecules.

The 1,3-dicarbonyl motif is a powerful tool in asymmetric synthesis for the construction of enantiomerically enriched compounds. beilstein-journals.orgnih.gov While direct asymmetric reactions on this compound are specific, the principles are well-established using similar cyclic 1,3-diketone substrates. Organocatalytic methods, for instance, have been successfully employed for the asymmetric Michael addition of cyclic diones to various electrophiles, creating multiple stereocenters with high control. beilstein-journals.orgnih.gov These strategies often involve the formation of a chiral enamine or enolate intermediate, which then reacts stereoselectively. Such methodologies can lead to the creation of fully substituted, complex cyclic systems, including spirocyclic and fused-ring structures, which are prevalent in natural products and pharmaceuticals. researchgate.netnih.gov The development of catalytic three-component reactions further expands the ability to assemble complex molecules from simple precursors in a single, highly efficient step. rsc.org

Achieving site-selectivity in molecules with multiple reactive centers like this compound is a key objective in modern synthesis. Strategies for selective C–H functionalization, for example, can be applied to modify specific positions on the phenyl ring or the aliphatic chain. nih.govmorressier.comdigitellinc.com The carbonyl groups within the dione (B5365651) can act as directing groups, guiding a catalyst to activate a specific C-H bond, often at the ortho-position of the phenyl ring. nih.gov

Potential sites for functionalization in this compound include:

The α-methylene carbon: This is the most acidic position, and its deprotonation allows for selective alkylation or acylation.

The terminal methyl group: While less reactive, it can be functionalized under specific conditions.

The phenyl ring: The carbonyl group can direct ortho-functionalization (C-H activation), or standard electrophilic aromatic substitution can occur, with the regiochemical outcome influenced by the deactivating nature of the acyl group. nih.govmdpi.com

By carefully choosing catalysts, directing groups, and reaction conditions, chemists can selectively modify one part of the molecule while leaving others untouched, enabling the efficient and controlled synthesis of complex derivatives. nih.gov

Precursor for Pharmaceutical and Fragrance Components

The β-diketone scaffold is present in a vast number of biologically active compounds and serves as a crucial intermediate in the synthesis of pharmaceuticals. mdpi.comresearchgate.netmdpi.com

This compound is a relevant structural precursor for the synthesis of 2-(2-phenylethyl)chromones (PECs), a class of compounds responsible for the characteristic fragrance and medicinal properties of agarwood. mdpi.comnih.govkib.ac.cn The general synthesis of the chromone (B188151) core involves the condensation of a phenol (B47542) with a β-diketone. Specifically, a substituted phenol can react with a 1,3-dicarbonyl compound structurally similar to this compound to undergo cyclization and dehydration, forming the chromone ring system. Biosynthetic studies have identified diarylpentanoids, such as 5-(4-hydroxyphenyl)-1-phenylpentane-1,3-dione, as key intermediates in the natural production of PECs in plants like Aquilaria sinensis. This confirms the foundational role of the this compound skeleton in constructing these complex and valuable natural products.

| Starting Materials | Key Reaction | Intermediate Type | Final Product Class | Significance |

|---|---|---|---|---|

| Substituted Phenol + β-Diketone | Acid-catalyzed condensation and cyclization | Diarylpentanoid | 2-(2-Phenylethyl)chromones (PECs) | Core components of agarwood fragrance and medicinals mdpi.com |

The 1,3-dicarbonyl unit is a valuable synthon for building heterocyclic systems that form the basis of various medications, including anticonvulsants. ijpras.com Many anticonvulsant drugs are based on heterocyclic scaffolds like quinazolinones, oxadiazoles, or pyrrolidine-2,5-diones. mdpi.comthieme-connect.comnih.gov The reactivity of β-diketones allows them to be readily converted into these more complex ring systems through condensation reactions with reagents like ureas, hydrazines, or amino acids. For example, the reaction of a diketone with a hydrazine (B178648) derivative is a classic method for synthesizing pyrazoles, a scaffold found in several anti-inflammatory and anticonvulsant agents. ijpras.commdpi.com While not a direct precursor in all cases, the synthetic principles established with versatile building blocks like this compound are fundamental to the discovery and production of new therapeutic agents. researchgate.netnih.gov

Biological and Biochemical Investigations

Metal Ion Chelation in Biological Systems

The β-dicarbonyl moiety of 1-phenylpentane-1,3-dione provides a favorable scaffold for the chelation of metal ions. This characteristic is of significant interest in biological systems where the dysregulation of metal ion homeostasis is implicated in various pathological conditions.

The ability of this compound to form stable complexes with metal ions, such as iron, suggests its potential as a chelating agent. biosynth.com In conditions characterized by iron overload, such as β-thalassemia, chelation therapy is a cornerstone of management. nih.gov Thalassemia necessitates frequent blood transfusions, leading to an accumulation of iron that can be toxic to various organs. nih.gov The primary goal of chelation therapy in this context is to bind excess iron and facilitate its excretion from the body. nih.gov While established chelators like deferoxamine, deferiprone, and deferasirox (B549329) are in clinical use, the exploration of new chelating agents with improved efficacy and safety profiles is an ongoing area of research. nih.gov The structural features of this compound make it a candidate for such investigations, although specific studies on its application in thalassemia are not yet prevalent.

Similarly, the role of metal ions in the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's disease has prompted research into chelation therapy as a potential therapeutic strategy. researchgate.netresearchgate.net The dysregulation of metal ions, including iron, copper, and zinc, is associated with protein aggregation and oxidative stress, which are hallmarks of these neurodegenerative conditions. researchgate.net The therapeutic concept in this area often involves the use of chelators with moderate affinity to restore metal homeostasis rather than systemic metal depletion. researchgate.net While the direct application of this compound in neurodegenerative disease models has not been extensively reported, the known ability of β-diketone structures to chelate metal ions positions them as a class of compounds with therapeutic potential in this domain. nih.gov

Enzyme Interactions and Inhibition Studies

The chemical structure of this compound and its derivatives allows for interactions with various enzymes, leading to modulation of their activity. These interactions are central to the compound's potential therapeutic effects.

Research has demonstrated a direct link between a derivative of this compound and the activity of polyketide synthase (PKS) enzymes. Specifically, 5-(4-hydroxyphenyl)-1-phenylpentane-1,3-dione is biosynthesized by the type III PKS enzyme known as pentaketide (B10854585) chromone (B188151) synthase (PECPS). This biosynthesis involves the condensation of 4-hydroxyphenylpropionyl-CoA with benzoyl-CoA and malonyl-CoA, catalyzed by PECPS. This finding highlights the role of the this compound scaffold as a substrate and product within the enzymatic machinery of polyketide synthesis, which is responsible for generating a wide array of natural products with diverse biological activities.

The enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis is a critical enzyme in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. biosynth.commdpi.com As such, InhA is a well-established target for antitubercular drugs, including the front-line drug isoniazid. biosynth.commdpi.com Research into novel InhA inhibitors has explored various chemical scaffolds. While direct studies on this compound are limited, the investigation of structurally related compounds provides insights into its potential. For instance, derivatives of isoniazid, which also possess a phenyl group, have been synthesized and evaluated for their InhA inhibitory activity. mdpi.com Furthermore, computational docking studies of indane-1,3-dione derivatives, which share the 1,3-dione moiety, have identified them as potential InhA inhibitors. ajchem-a.com These findings suggest that the this compound framework could serve as a basis for designing novel InhA inhibitors with potential antitubercular activity.

The interaction of this compound derivatives with specific receptors is an area of growing interest. While direct receptor binding studies for this compound are not extensively documented, research on analogous structures provides valuable insights. For example, chalcones (1,3-diphenyl-2-propen-1-ones), which share a similar three-carbon backbone with a phenyl group, have been shown to interact with various receptors and exhibit a range of biological activities. nih.govnih.gov Additionally, 1-phenyl-3-thiophenylurea derivatives have been evaluated as allosteric modulators of the cannabinoid type-1 (CB1) receptor. nih.gov These studies on related compounds suggest that derivatives of this compound could potentially be designed to interact with specific biological receptors, thereby modulating their function and exerting therapeutic effects.

Biological Activities of this compound Derivatives and Analogs

A growing body of research highlights the diverse biological activities of derivatives and analogs of this compound. These activities underscore the therapeutic potential of this chemical scaffold.

Derivatives of the closely related indane-1,3-dione have been shown to possess a wide array of biological properties, including antitumor, antibacterial, and anti-inflammatory activities. ajchem-a.com Furthermore, computational studies have identified certain indane-1,3-dione derivatives as potential anti-tubercular agents through the inhibition of the InhA enzyme. ajchem-a.com

Chalcones, which are structurally similar to this compound, have demonstrated a broad spectrum of biological effects, including anticancer, anti-Alzheimer, antioxidant, and antiproliferative activities. nih.gov Specific derivatives of 1,3-diphenyl-3-(phenylthio)propan-1-one have been synthesized and evaluated as cytotoxic agents against breast cancer cell lines. nih.gov Additionally, certain chalcone (B49325) derivatives have shown neuroprotective effects in cellular models. researchgate.netnih.gov

The table below summarizes the biological activities of some derivatives and analogs of this compound.

| Compound Class | Derivative/Analog Example | Biological Activity | Reference(s) |

| Indane-1,3-dione Derivatives | 2-[(trifluoromethyl) phenyl] methylidene-1H-indene-1, 3(2H)-dione | Potential antitubercular (InhA inhibitor) | ajchem-a.com |

| Chalcone (1,3-Diphenyl-2-propen-1-one) Derivatives | Substituted 1,3-diphenyl-2-propen-1-ones | Neuroprotective, antioxidant | researchgate.netnih.gov |

| β-Aryl-β-mercapto Ketone Derivatives | 1,3-Diphenyl-3-(phenylthio)propan-1-ones | Cytotoxic (anticancer) | nih.gov |

| Isoniazid Derivatives | Phenolic isonicotinoyl hydrazones | Antitubercular (InhA inhibitor) | mdpi.com |

These findings collectively suggest that the this compound scaffold is a versatile platform for the development of new therapeutic agents with a wide range of potential applications.

Antimicrobial Properties (Antibacterial, Antifungal)

While specific studies on the antimicrobial properties of this compound are limited, extensive research on related 1,3-dicarbonyl compounds demonstrates their potential as effective antimicrobial agents. The activity of these compounds is often attributed to their ability to chelate metal ions essential for microbial survival or to interact with cellular enzymes and proteins.

Antibacterial Activity: Derivatives of indane-1,3-dione have shown noteworthy antibacterial efficacy. For instance, certain synthetic derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. One study synthesized a series of heterocyclic molecules using an indane-1,3-dione building block, which were then tested as antimicrobial agents. One derivative, in particular, showed interesting antibacterial activity with minimum inhibitory concentrations (MIC) as low as 32 µg/mL against Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Salmonella typhimurium, comparable to the standard antibiotic tetracycline.